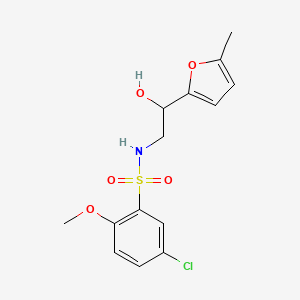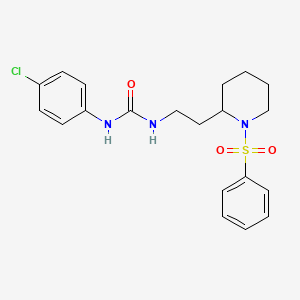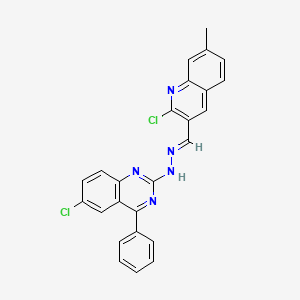
3-(4-Methoxy-3-((p-tolyloxy)methyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methoxy-3-((p-tolyloxy)methyl)phenyl)acrylic acid” is a chemical compound with the molecular formula C18H18O4 . It is a derivative of acrylic acid, which is modified with methoxy and tolyloxy methyl groups attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound consists of an acrylic acid moiety attached to a phenyl ring. The phenyl ring is substituted at the 4-position with a methoxy group and at the 3-position with a tolyloxy methyl group .Wissenschaftliche Forschungsanwendungen
One significant area of application involves the synthesis of esters and polymers that leverage the unique properties of these compounds. For instance, research led by Xie Bing explored the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, an intermediate that showcases the utility of related compounds in synthesizing complex organic molecules with potential applications in material science (Xie Bing, 2007).
Polymer Applications
In the field of polymer science, derivatives of 3-(4-Methoxy-3-((p-tolyloxy)methyl)phenyl)acrylic acid have been utilized in creating polymers with specific properties. For example, research on photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films has shown that these compounds can be incorporated into polymers that respond to UV light, highlighting their potential in creating responsive or adaptive materials (Anton W. Jensen et al., 2004).
Biomedical Applications
In biomedical applications, the polymerization and modification of these compounds have led to the development of materials that could potentially be used in drug delivery systems, tissue engineering, and as part of biomedical devices. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds have shown promise in medical applications due to their antibacterial and antifungal properties, demonstrating the versatility of acrylic acid derivatives in creating functional biomedical materials (H. M. Aly & H. L. A. El-Mohdy, 2015).
Material Science and Engineering
In material science and engineering, these compounds are integral in developing high-performance polymers and coatings. The synthesis and characterization of chiral poly(meth)acrylates, for example, have opened up new possibilities in creating materials with specific optical properties, which could be crucial in various applications ranging from optoelectronics to pharmaceuticals (H. Hai, 2003).
Wirkmechanismus
Target of Action
It is synthesized from kresoxy-methyl , a widely used agricultural fungicide of the strobilurin group . Strobilurins are known to inhibit mitochondrial respiration , suggesting that this compound may have a similar target.
Mode of Action
Given its synthesis from kresoxy-methyl , it is plausible that it shares a similar mode of action with strobilurin fungicides, which act by inhibiting mitochondrial respiration .
Biochemical Pathways
Strobilurins inhibit mitochondrial respiration, disrupting energy production within the cell .
Result of Action
Based on its potential similarity to strobilurin fungicides, it may lead to the disruption of energy production within the cell due to the inhibition of mitochondrial respiration .
Eigenschaften
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-methylphenoxy)methyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-3-7-16(8-4-13)22-12-15-11-14(6-10-18(19)20)5-9-17(15)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBAEQLKIWNPR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)
![2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2973452.png)




![ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2973462.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2973464.png)
![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)
![5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2973467.png)
![2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2973468.png)

![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)